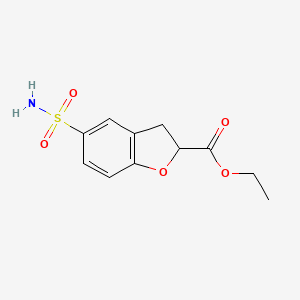![molecular formula C11H17NO3 B13519911 2-(1-{bicyclo[2.2.1]heptan-2-yl}-N-methylformamido)acetic acid](/img/structure/B13519911.png)
2-(1-{bicyclo[2.2.1]heptan-2-yl}-N-methylformamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-{bicyclo[2.2.1]heptan-2-yl}-N-methylformamido)acetic acid: is a chemical compound with the following properties:
Chemical Formula: C₁₁H₁₇NO₃
Molecular Weight: 211.26 g/mol
CAS Number: 1218480-01-3
IUPAC Name: this compound
Other Names: Glycine, N-(bicyclo[2.2.1]hept-2-ylcarbonyl)-N-methyl
Preparation Methods
Synthetic Routes: The synthetic routes for this compound are not widely documented. it can be prepared through organic synthesis by introducing the appropriate functional groups onto the bicyclo[2.2.1]heptane scaffold.
Industrial Production Methods: Industrial-scale production methods for this compound are not well-established due to its limited applications and specialized nature.
Chemical Reactions Analysis
Reactivity:
Oxidation: Undergoes oxidation reactions, potentially forming carboxylic acid derivatives.
Reduction: Can be reduced to corresponding alcohols or other reduced forms.
Substitution: May participate in substitution reactions at the carbonyl or amide group.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation may involve oxidizing agents like potassium permanganate (KMnO₄), while reduction could use reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products: The major products depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
This compound finds limited applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity.
Medicine: No significant medical applications reported.
Industry: Not widely used in industry due to its specialized nature.
Mechanism of Action
The exact mechanism of action remains unclear, as research on this compound is limited. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate its effects.
Comparison with Similar Compounds
Similar Compounds: Other bicyclo[2.2.1]heptane derivatives, such as (CAS Number: 1007-01-8) and (CAS Number: 35520-81-1), share structural similarities.
Uniqueness: The N-methylformamido group distinguishes this compound from its counterparts.
Remember that research on this compound is ongoing, and its full potential remains to be explored
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-[bicyclo[2.2.1]heptane-2-carbonyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C11H17NO3/c1-12(6-10(13)14)11(15)9-5-7-2-3-8(9)4-7/h7-9H,2-6H2,1H3,(H,13,14) |
InChI Key |
HOVDDVRCBKDTEA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B13519834.png)



![1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13519853.png)








